

An In-depth Technical Guide to Sch 24937: Discovery, Preclinical Development, and Discontinuation

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Compound of Interest

Compound Name: Sch 24937

Cat. No.: B15554356

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Kenilworth, NJ - **Sch 24937**, chemically identified as 6-bromo-5-chloro-2-1[(methylsulfonyl) acetyl] 3-(2-pyridyl)indole, was a novel synthetic compound developed by Schering-Plough in the late 1980s and early 1990s. Investigated primarily for its potent immunosuppressive properties, the compound showed initial promise in preclinical models of autoimmune diseases. However, its development was ultimately terminated due to concerns of hepatotoxicity, a significant adverse effect that precluded its progression into clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of **Sch 24937**, intended for researchers, scientists, and drug development professionals.

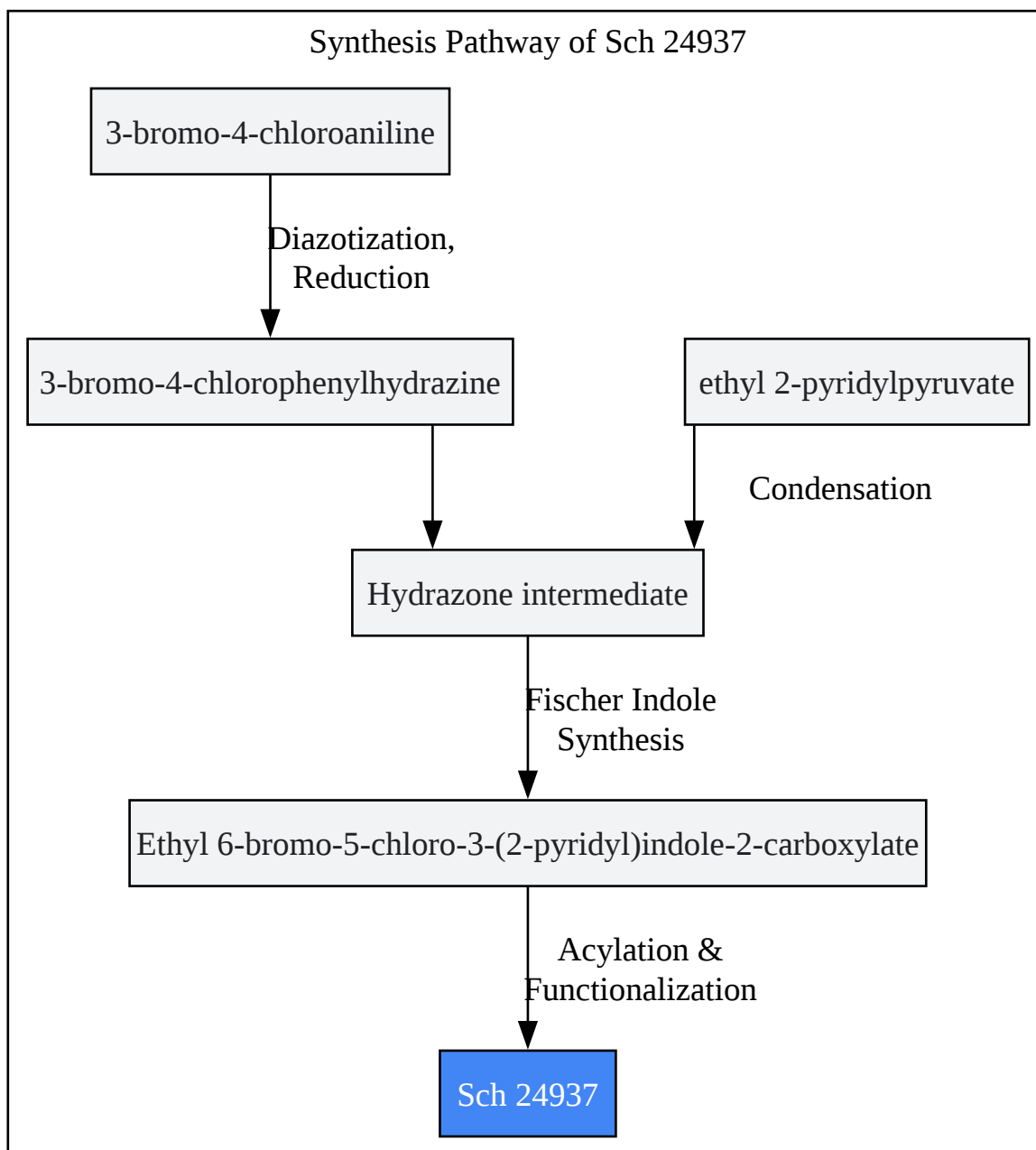
Discovery and Synthesis

Sch 24937 (CAS RN: 75696-17-2; Molecular Formula: C₁₆H₁₂BrClN₂O₂S) emerged from Schering-Plough's research programs focused on identifying novel immunomodulatory agents. The synthesis of **Sch 24937** involves a multi-step process, which can be broadly outlined as follows:

Experimental Protocol: Synthesis of **Sch 24937**

A detailed synthesis route for a related indole compound provides a likely basis for the synthesis of **Sch 24937**. The general approach involves the following key steps:

- **Diazotization and Reduction:** The synthesis typically begins with the diazotization of a substituted aniline, such as 3-bromo-4-chloroaniline, followed by reduction to form the corresponding hydrazine derivative.
- **Condensation:** The resulting hydrazine is then condensed with a pyruvate derivative, for instance, ethyl 2-pyridylpyruvate, to form a hydrazone.
- **Fischer Indole Synthesis:** The core indole scaffold is constructed via a Fischer indole synthesis, where the hydrazone undergoes cyclization in the presence of an acid catalyst.
- **Acylation and Functional Group Manipulation:** The final steps involve the acylation of the indole nitrogen and subsequent manipulation of the functional groups to yield the target compound, **Sch 24937**.



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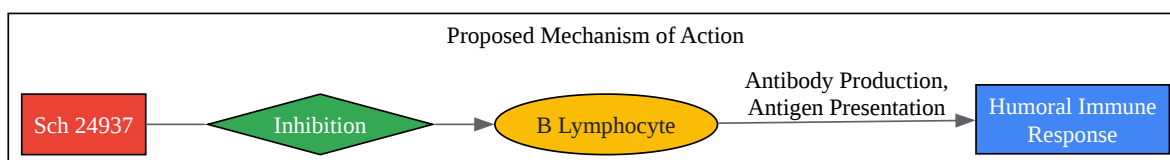
A simplified workflow for the synthesis of **Sch 24937**.

Mechanism of Action: B Lymphocyte Inhibition

The primary mechanism of action of **Sch 24937** was identified as the potent inhibition of B lymphocyte-mediated immune responses.[1][2] B lymphocytes, or B cells, are critical components of the adaptive immune system, responsible for producing antibodies and

presenting antigens. Dysregulation of B cell function is a hallmark of many autoimmune diseases.

While the precise molecular target and signaling pathway perturbations were not fully elucidated in the publicly available literature, it is understood that **Sch 24937**'s immunosuppressive effects were primarily directed at this cell type.



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Sch 24937 inhibits B lymphocyte function, thereby suppressing humoral immunity.

Preclinical Efficacy in Autoimmune Models

Sch 24937 demonstrated significant efficacy in preclinical animal models of autoimmune diseases, primarily in rodent models of rheumatoid arthritis and graft-versus-host disease (GVHD).

Rheumatoid Arthritis

In a murine model of collagen-induced arthritis (CIA), a widely used model that mimics the pathology of human rheumatoid arthritis, **Sch 24937** was shown to reduce the incidence and severity of the disease.^[2]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

- **Immunization:** DBA/1 mice are typically immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
- **Booster:** A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

- Treatment: **Sch 24937**, dissolved in a suitable vehicle, would have been administered to the treatment group, likely via oral gavage or intraperitoneal injection, starting at or before the onset of clinical signs of arthritis.
- Assessment: The severity of arthritis is typically scored based on paw swelling and inflammation. Histopathological analysis of the joints is also performed to assess cartilage and bone erosion.

Preclinical Model	Key Findings
Collagen-Induced Arthritis (Mouse)	Reduced incidence and severity of arthritis.[2]

Graft-versus-Host Disease (GVHD)

Sch 24937 was also evaluated in a murine model of acute GVHD, a serious complication of allogeneic bone marrow transplantation where donor immune cells attack the recipient's tissues. The compound was shown to have inhibitory effects on the cellular and humoral immune responses that drive GVHD.[3]

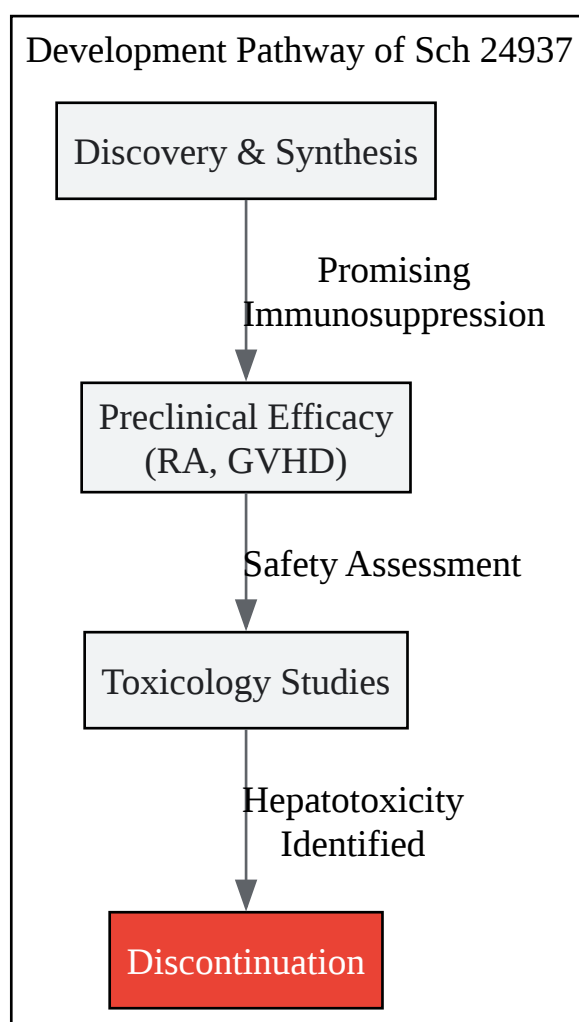
Experimental Protocol: Acute Graft-versus-Host Disease (GVHD) in Mice

- Induction: GVHD is induced in F1 hybrid mice (e.g., B6AF1) by injecting parental lymphocytes (e.g., from A/J mice).
- Treatment: Immunosuppressive therapy with **Sch 24937** would have been administered to the mice following the injection of parental lymphocytes.
- Assessment: The severity of GVHD is assessed by monitoring weight loss, clinical signs of illness, and survival. Immunological parameters, such as cytokine production and lymphocyte proliferation in the spleen, are also analyzed.

Preclinical Model	Key Findings
Acute Graft-versus-Host Disease (Mouse)	Partial restoration of proliferative responses and IL-2 production in splenocytes.[3]

Discontinuation due to Hepatotoxicity

Despite its promising immunosuppressive activity in preclinical models, the development of **Sch 24937** was halted due to findings of hepatotoxicity.^[1] Drug-induced liver injury (DILI) is a major cause for the termination of drug development programs and the withdrawal of approved drugs from the market. The specific details of the toxicological findings for **Sch 24937**, including the dose-response relationship and the nature of the liver damage, are not extensively detailed in the available literature. However, this adverse effect was significant enough to preclude further development for the treatment of non-life-threatening autoimmune conditions.^[1]



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